3-Hydroxy Midostaurin-d5 Enables LC-MS/MS Method Precision of 1.2–2.8% (Within-Day) and 1.2–6.9% (Between-Day) in Human Plasma, Validated Against Regulatory Acceptance Criteria
Using midostaurin-d5 as the internal standard in a validated LC-MS/MS assay for human plasma quantification, the method achieved within-day precision (repeatability) of 1.2–2.8% RSD and between-day precision (intermediate precision) of 1.2–6.9% RSD across quality control samples spanning 75–2500 ng/mL. Accuracy, expressed as β-expectation tolerance limit, met acceptance criteria of ±15% (±20% at the lower limit of quantification). This performance benchmark, enabled by the deuterated internal standard, provides the analytical foundation for quantifying the parent drug and can be extended to metabolite quantification when an analyte-matched internal standard such as 3-Hydroxy Midostaurin-d5 is employed [1].
| Evidence Dimension | LC-MS/MS Assay Precision (Within-Day RSD) |
|---|---|
| Target Compound Data | Midostaurin-d5 IS: 1.2–2.8% RSD |
| Comparator Or Baseline | Regulatory acceptance criteria: ±15% RSD maximum |
| Quantified Difference | Method precision 5.4–12.5× tighter than regulatory minimum requirement |
| Conditions | Human plasma; QC samples at 75–2500 ng/mL; protein precipitation with methanol; triple quadrupole MS with HESI; 3.5 μm C18 column |
Why This Matters
This level of precision is essential for therapeutic drug monitoring in FLT3-mutated AML and advanced systemic mastocytosis, where accurate quantification of midostaurin and its active metabolites directly informs dose adjustment and CYP3A4 drug-drug interaction management.
- [1] Bourget P, Amin A, Vidal F, et al. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;944:175-181. doi:10.1016/j.jchromb.2013.11.003. View Source
